molecular formula C17H17F3N2O2 B1456825 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester CAS No. 1208081-13-3

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

Cat. No. B1456825
M. Wt: 338.32 g/mol
InChI Key: ZHCKNTQVAYRVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester, commonly known as DMATBE, is a fluorinated analog of the widely used benzoic acid derivative. It is a relatively new compound, having only been synthesized in the late 1990s. DMATBE is a versatile compound with many potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis

This compound is instrumental in chemical synthesis, particularly in forming complex organic compounds. For instance, it plays a crucial role in the synthesis of Nilotinib, a tyrosine kinase inhibitor, by serving as a key intermediate. The synthesis process involves various chemical reactions where this compound ensures high selectivity and yield, underlining its importance in pharmaceutical manufacturing (Yu Yankun et al., 2011).

Crystallography and Solid-State Chemistry

In the field of crystallography and solid-state chemistry, this compound is significant for studying and developing new polymorphs. It has been involved in research aimed at understanding the intermolecular interactions and crystal packing structures, which are fundamental for material science and pharmaceutical development. These studies contribute to the knowledge of molecular interactions and the development of new materials with desired properties (C. Aakeröy et al., 2005).

Enhanced Permeation for Drug Delivery

Research has explored the use of similar compounds in enhancing the transdermal permeation of drugs, indicating potential applications in drug delivery systems. While not directly about 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester, studies on related compounds provide insights into how structural analogs might influence the permeability and effectiveness of transdermal therapeutic systems (O. Farsa et al., 2010).

properties

IUPAC Name

ethyl 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-4-24-16(23)12-7-5-6-11(8-12)14-9-13(17(18,19)20)10-15(21-14)22(2)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCKNTQVAYRVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-YL)-benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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